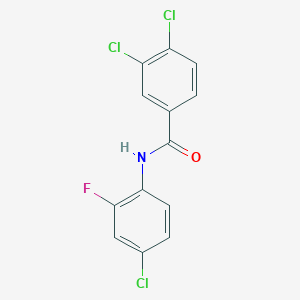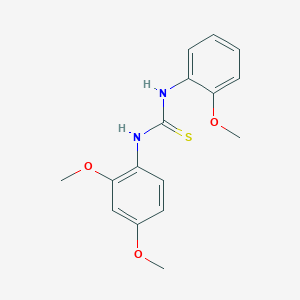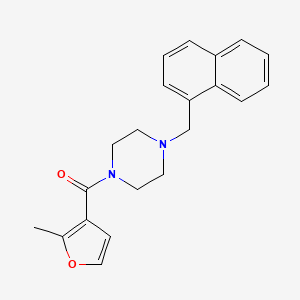![molecular formula C19H13ClN2O B5764686 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol, also known as CPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol exerts its therapeutic effects by targeting various molecular pathways involved in inflammation and cancer. It inhibits the activity of COX and LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These molecules play a key role in the development of inflammation and cancer. 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol inhibits the proliferation and migration of cancer cells, induces apoptosis (programmed cell death), and reduces the production of inflammatory cytokines. 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has also been shown to reduce the levels of oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and low toxicity. However, its limited water solubility and poor bioavailability may pose challenges in certain experimental settings.
Future Directions
For research include investigating the pharmacokinetics and pharmacodynamics of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol, optimizing its formulation for improved bioavailability, and evaluating its safety and efficacy in clinical trials. Additionally, 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol may have potential applications in other fields of research, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol involves the condensation of 4-chlorophenyl hydrazine with 2-hydroxy-1-naphthaldehyde, followed by cyclization with acetic anhydride. This results in the formation of 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol as a yellow solid with a melting point of 223-225°C.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory and cancer-promoting molecules.
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-14-8-5-13(6-9-14)17-11-18(22-21-17)16-10-7-12-3-1-2-4-15(12)19(16)23/h1-11,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRWDUSWGDACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]naphthalen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)



![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)



![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)